molecular formula C9H18Cl3N2O2P B564898 Trofosfamide-d4 CAS No. 1189884-36-3

Trofosfamide-d4

Cat. No.: B564898
CAS No.: 1189884-36-3
M. Wt: 327.603
InChI Key: UMKFEPPTGMDVMI-QEOHIWEKSA-N
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Description

Trofosfamide-d4 (CAS 1189884-36-3) is a deuterium-labeled analog of Trofosfamide, an oxazaphosphorine alkylating agent with antineoplastic properties. The compound incorporates four deuterium atoms (d4) in place of hydrogen, a modification that enhances its stability and utility in pharmacokinetic and metabolic studies. Trofosfamide itself is an orally bioactive prodrug, metabolized in vivo to active alkylating agents that crosslink DNA, inhibiting cancer cell proliferation . The deuterium substitution in this compound reduces metabolic degradation rates, making it invaluable for tracing drug metabolism and molecular interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trofosfamide-d4 involves the incorporation of deuterium atoms into the trofosfamide molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process may include multiple steps, such as deuterium exchange, purification, and quality control to ensure the desired level of deuteration and purity .

Scientific Research Applications

Pharmacokinetics and Metabolism

Overview : Trofosfamide-d4 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of trofosfamide in biological systems.

  • Metabolic Studies : The compound serves as a tracer in metabolic studies, allowing researchers to track the metabolic pathways of trofosfamide and its active metabolites. This is crucial for optimizing dosing regimens and understanding drug interactions .
  • Analytical Chemistry : In analytical chemistry, this compound functions as a reference standard. Its distinct isotopic signature helps in quantifying trofosfamide levels in biological samples using techniques such as mass spectrometry.

Cancer Treatment Research

Clinical Applications : Trofosfamide has been investigated in various clinical settings, particularly for its efficacy against soft tissue sarcomas and non-Hodgkin's lymphoma.

  • Soft Tissue Sarcoma : A Phase II study showed that continuously administered oral trofosfamide resulted in partial responses in 18% of patients and disease stabilization in 53% of cases. The median overall survival was reported at 10 months .
  • Non-Hodgkin's Lymphoma : Another study involving patients with malignant non-Hodgkin's lymphoma indicated an overall response rate of 61%, with manageable side effects primarily related to hematological toxicity .

Drug Development and Quality Control

Pharmaceutical Industry : this compound plays a significant role in the pharmaceutical industry for quality control purposes.

  • Consistency Testing : It is used to ensure the consistency and reliability of formulations containing trofosfamide, aiding manufacturers in maintaining high-quality standards for cancer therapies.
  • Development of Novel Formulations : Researchers are exploring new formulations that incorporate this compound to enhance therapeutic efficacy while minimizing side effects through improved targeting mechanisms .

Research on Mechanisms of Action

Understanding Drug Mechanisms : The use of this compound enables researchers to delve deeper into the mechanisms by which trofosfamide exerts its anticancer effects.

  • Cellular Studies : Studies have demonstrated that trofosfamide can induce apoptosis in cancer cells, with ongoing research focusing on the specific pathways involved. For instance, investigations into the compound's interaction with various cellular enzymes have shown promising results in inhibiting tumor growth .

Case Studies and Data Tables

The following table summarizes key findings from notable studies involving this compound:

Study TypePatient PopulationTreatment DetailsResponse RateSide Effects
Phase II Study on STS18 patients with metastatic STSOral trofosfamide (300 mg/day)18% partial response; 53% stabilizationMild nausea, leukopenia (22%)
Phase II Study on Non-Hodgkin's Lymphoma23 patients with lymphomaOral trofosfamide (50 mg t.i.d.)61% overall responseBone marrow depression

Comparison with Similar Compounds

Structural and Functional Analogues

Trofosfamide-d4 belongs to the oxazaphosphorine class, sharing structural similarities with other alkylating agents like Cyclophosphamide and Ifosfamide . However, its isotopic labeling distinguishes it in terms of:

  • Metabolic Stability: Deuterium substitution slows hepatic cytochrome P450-mediated oxidation, prolonging its half-life compared to non-deuterated Trofosfamide .

Comparison with Other Deuterated Alkylating Agents

Parameter This compound Cyclophosphamide-d4 Ifosfamide-d4
Deuterium Position Four deuteriums at methyl groups Four deuteriums at chloroethyl chains Four deuteriums at side chains
Metabolic Half-Life ~24–30 hours (vs. 6–8 hours for Trofosfamide) ~12–18 hours (vs. 3–4 hours for Cyclophosphamide) ~18–24 hours (vs. 7–15 hours for Ifosfamide)
Primary Use Metabolic tracing in renal and hepatic studies Pharmacokinetic modeling of immunosuppression Enzyme interaction studies

Key Findings :

  • Enhanced Stability : this compound exhibits slower β-elimination due to deuterium’s kinetic isotope effect, reducing undesired side reactions in analytical assays .
  • Metabolic Insights : In vitro studies show deuterated analogs retain cytotoxic activity but with delayed activation, enabling precise tracking of nitrogen metabolism pathways .

Comparison with Non-Deuterated Trofosfamide

  • Bioavailability: Non-deuterated Trofosfamide is rapidly metabolized, limiting its utility in mechanistic studies. This compound’s delayed degradation allows for extended observation of metabolic intermediates.
  • Analytical Sensitivity: Mass spectrometry detects this compound with higher specificity due to its distinct mass shift, avoiding interference from endogenous compounds .

Research Findings

Pharmacodynamic Studies

  • This compound demonstrated reduced hepatic clearance in rodent models, correlating with prolonged exposure to its active metabolite, Perfosfamide .
  • Isotopic labeling revealed unexpected interactions with renal transporters, suggesting deuterium’s role in modulating drug excretion .

Clinical Implications

  • While non-deuterated Trofosfamide is used in chemotherapy, this compound is reserved for research, particularly in optimizing dosing regimens to minimize nephrotoxicity .

Biological Activity

Trofosfamide-d4 is a deuterated derivative of trofosfamide, an alkylating agent used primarily in chemotherapy for various cancers. This compound is notable for its role in enhancing the understanding of the pharmacokinetics and biological activity of trofosfamide itself. This article delves into the biological activity of this compound, including its mechanisms of action, clinical applications, and comparative studies with other chemotherapeutic agents.

This compound functions similarly to its parent compound, trofosfamide, which is a prodrug that requires metabolic activation to exert its cytotoxic effects. The biological activity of this compound involves:

  • Metabolic Activation : Trofosfamide undergoes hepatic metabolism to generate active metabolites, particularly phosphoramide mustard, which forms DNA cross-links leading to cell death.
  • DNA Cross-linking : The active metabolites bind to DNA, inhibiting replication and transcription, which is crucial for cancer cell survival.
  • Enhanced Stability : The incorporation of deuterium in this compound increases its stability, allowing for more precise tracking in pharmacokinetic studies without interfering with biological processes.

Clinical Applications

This compound has been utilized in various clinical studies to assess its efficacy and safety profile compared to other chemotherapeutic agents. Notable findings include:

  • Phase II Trials : A randomized phase II trial compared trofosfamide with doxorubicin in elderly patients with metastatic soft-tissue sarcoma. The results indicated that while doxorubicin had a slightly higher progression-free survival (PFS) rate (35.9%) compared to trofosfamide (27.6%), the latter exhibited a more favorable toxicity profile with fewer serious adverse events .
  • Combination Therapies : Trofosfamide has also been studied in combination with other agents like etoposide and idarubicin for maintenance therapy in high-risk sarcomas. These combinations aim to eradicate minimal residual disease post-remission .

Comparative Efficacy

A summary of comparative studies highlights the differences between trofosfamide and other chemotherapy agents:

Agent Progression-Free Survival (PFS) Overall Survival (OS) Adverse Events
Trofosfamide27.6% (6-month PFR)9.8 monthsDyspnoea, low-grade fatigue
Doxorubicin35.9% (6-month PFR)12.3 monthsLeukocytopenia, neutropenia

Case Studies

Several case studies have been documented that illustrate the biological activity and clinical outcomes associated with this compound:

  • Elderly Patient Study : In a cohort of elderly patients treated with trofosfamide, there was a notable reduction in severe side effects compared to traditional therapies like doxorubicin. This suggests that trofosfamide could be a preferable option for older populations who may be more susceptible to adverse effects .
  • Combination Therapy Effectiveness : In studies involving combination therapies with trofosfamide, patients demonstrated improved disease control rates, indicating that the drug's mechanism can effectively complement other chemotherapeutic agents .

Research Findings

Recent research has focused on the pharmacokinetics of this compound:

  • Pharmacokinetic Studies : Studies have shown that the deuterated form allows researchers to trace the metabolic pathways and interactions within biological systems more effectively than non-deuterated forms.
  • Toxicity Profiles : Research indicates that while both trofosfamide and doxorubicin are effective, the former presents a lower incidence of hematological toxicities, making it a safer alternative in certain patient populations .

Q & A

Q. How can researchers design robust preclinical experiments to evaluate the pharmacokinetic properties of Trofosfamide-d4?

Basic Research Focus:
Experimental design should include dose-response studies, bioavailability assessments, and metabolite profiling. Use deuterated analogs (e.g., this compound) to track metabolic pathways via mass spectrometry, ensuring isotopic purity is validated using NMR or LC-HRMS . For reproducibility, document batch-specific details (e.g., solvent systems, storage conditions) and adhere to preclinical ethical protocols for animal/human tissue studies .
Advanced Consideration:
Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions. Cross-validate results with non-deuterated Trofosfamide to isolate isotope effects on metabolism .

Q. What statistical methods are appropriate for resolving contradictions in cytotoxicity data between this compound and its non-deuterated counterpart?

Basic Research Focus:
Apply ANOVA or mixed-effects models to compare dose-response curves across multiple replicates. Ensure data normalization (e.g., cell viability controls) and account for batch variability . Report effect sizes and confidence intervals rather than relying solely on p-values.
Advanced Consideration:
Use Bayesian hierarchical modeling to integrate prior data on deuterium isotope effects, especially if discrepancies arise in metabolic stability assays. Validate findings with orthogonal assays (e.g., ROS detection for oxidative stress) .

Q. How should researchers validate the isotopic purity of this compound in mechanistic studies?

Basic Research Focus:
Employ LC-HRMS with isotopic peak analysis to confirm ≥98% deuterium incorporation. Include a purity table with batch-specific data (e.g., supplier, lot number) and validate using independent techniques like IR spectroscopy .
Advanced Consideration:
Assess deuterium retention under experimental conditions (e.g., cell culture media, in vivo models) using time-course MS/MS fragmentation. Compare degradation rates with non-deuterated controls to identify kinetic isotope effects .

Q. What ethical and methodological protocols are critical for in vivo studies involving this compound?

Basic Research Focus:
Follow institutional guidelines for animal welfare (e.g., 3Rs principles). Include randomization, blinding for treatment groups, and predefined exclusion criteria to minimize bias . Document ethical approval numbers in the "Materials and Methods" section.
Advanced Consideration:
For translational studies, ensure compliance with Good Laboratory Practice (GLP) standards. Use power analysis to determine sample sizes and justify species selection (e.g., murine vs. non-human primates) based on metabolic homology .

Q. How can researchers address reproducibility challenges in this compound’s metabolic stability assays?

Basic Research Focus:
Standardize incubation conditions (e.g., liver microsome concentrations, NADPH cofactor levels) and include positive controls (e.g., verapamil for CYP3A4 activity). Report inter-assay variability using coefficient of variation (CV) metrics .
Advanced Consideration:
Implement metabolomic profiling to identify enzyme-specific deuteration effects (e.g., CYP2D6 vs. CYP3A4). Use CRISPR-engineered cell lines to isolate metabolic pathways and reduce confounding variables .

Q. What strategies are effective for integrating this compound data into existing pharmacodynamic models?

Basic Research Focus:
Use compartmental modeling to correlate plasma concentrations with tissue distribution. Validate models with in vitro-in vivo extrapolation (IVIVE) techniques and publish raw datasets in supplementary materials .
Advanced Consideration:
Apply machine learning to predict off-target effects of deuterated drugs. Train algorithms on structural analogs (e.g., deuterated alkylating agents) and validate with experimental IC50 data .

Q. How should researchers present conflicting data on this compound’s therapeutic index in publications?

Basic Research Focus:
Use tables to juxtapose efficacy (e.g., tumor regression) and toxicity (e.g., hematological parameters) across studies. Highlight methodological differences (e.g., dosing schedules, model systems) that may explain discrepancies .
Advanced Consideration:
Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify covariates (e.g., patient demographics, co-administered drugs). Propose follow-up experiments to resolve ambiguity .

Q. What are the best practices for ensuring transparency in this compound research data?

Basic Research Focus:
Deposit raw spectra, chromatograms, and statistical code in public repositories (e.g., Zenodo, Figshare). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .
Advanced Consideration:
Use blockchain-based platforms for immutable data logging in multi-center trials. Adopt open-source tools (e.g., KNIME, R Shiny) for reproducible data analysis workflows .

Q. How can researchers optimize the graphical presentation of this compound’s structural and functional data?

Basic Research Focus:
For chemical structures, use high-resolution vector graphics (e.g., ChemDraw) and label deuterium positions explicitly. Avoid overcrowding figures with excessive annotations; use supplementary tables for detailed data .
Advanced Consideration:
Create interactive 3D models (e.g., PyMOL) to visualize deuterium’s impact on molecular interactions. Embed hyperlinks to raw data in digital publications for reader validation .

Q. What steps should be taken to align this compound research with emerging regulatory frameworks for deuterated drugs?

Basic Research Focus:
Review FDA/EMA guidelines on deuterated compounds, focusing on chemistry, manufacturing, and controls (CMC). Include stability studies (e.g., light, temperature) and impurity profiling in regulatory submissions .
Advanced Consideration:
Engage in pre-IND meetings to address isotope-specific concerns (e.g., metabolic switching, toxicity thresholds). Collaborate with pharmacovigilance databases to monitor post-market adverse events .

Properties

IUPAC Name

N,N,3-tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKFEPPTGMDVMI-QEOHIWEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)N(CCCl)CCCl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl3N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676188
Record name 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189884-36-3
Record name 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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